N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Overview
Description
N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the α-glucosidase enzyme . This enzyme is located in the small intestine and plays a crucial role in the digestion of carbohydrates, specifically in the cleavage of 1,4-α-glycosidic linkage of oligo and polysaccharides .
Mode of Action
The compound interacts with the α-glucosidase enzyme through a competitive inhibition mechanism . It binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The compound’s interaction with the enzyme involves imperative interactions such as hydrogen bonding, Pi-Pi T-shaped, and Pi-anion interactions .
Biochemical Pathways
The inhibition of α-glucosidase by this compound affects the carbohydrate digestion pathway. By inhibiting α-glucosidase, the compound delays glucose absorption in the digestive system, thereby suppressing postprandial hyperglycemia . This can be beneficial in the management of conditions like type 2 diabetes mellitus .
Result of Action
The result of the compound’s action is a reduction in postprandial hyperglycemia, which is the high blood sugar level that occurs after a meal . By inhibiting α-glucosidase and delaying glucose absorption, the compound helps to control blood sugar levels, which can be particularly beneficial for individuals with type 2 diabetes .
Biochemical Analysis
Biochemical Properties
N-(6-((2-((3-methoxybenzyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide has been found to interact with certain enzymes and proteins . For instance, it has been shown to inhibit the enzyme fatty acid amide hydrolase (FAAH) . This interaction is significant as FAAH is involved in the degradation of endocannabinoids, which are important signaling molecules in the nervous system .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with FAAH . It acts as a competitive inhibitor of FAAH, thereby modulating the levels of endocannabinoids in the nervous system . This could potentially have analgesic, anti-inflammatory, or neuroprotective effects .
Properties
IUPAC Name |
N-[6-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-15-6-8-17(9-7-15)22(28)24-19-10-11-21(26-25-19)30-14-20(27)23-13-16-4-3-5-18(12-16)29-2/h3-12H,13-14H2,1-2H3,(H,23,27)(H,24,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWWPIMEXAEDRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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